molecular formula C17H25ClN2O3 B2674006 [4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride CAS No. 2418679-80-6

[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride

Cat. No.: B2674006
CAS No.: 2418679-80-6
M. Wt: 340.85
InChI Key: QQWXIRIOJHJNLS-UHFFFAOYSA-N
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Description

[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone hydrochloride is a synthetic organic compound featuring a piperidine moiety substituted with a 1-aminoethyl group and linked via a methanone bridge to a 3,4-dihydro-2H-1,5-benzodioxepin ring system. The hydrochloride salt enhances its stability and solubility for pharmacological applications.

Properties

IUPAC Name

[4-(1-aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-12(18)13-6-8-19(9-7-13)17(20)14-4-2-5-15-16(14)22-11-3-10-21-15;/h2,4-5,12-13H,3,6-11,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWXIRIOJHJNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2=C3C(=CC=C2)OCCCO3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: This step involves the alkylation of the piperidine ring with an appropriate alkyl halide, such as ethyl bromide, under basic conditions.

    Synthesis of the Benzodioxepin Moiety: The benzodioxepin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides.

    Coupling of the Two Moieties: The final step involves the coupling of the piperidine and benzodioxepin moieties through a condensation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that compounds similar to [4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride may exhibit neuroprotective properties. A patent (US9440990B2) suggests that such compounds can be effective in the prophylaxis or treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Antidepressant Activity

Studies have shown that piperidine derivatives can influence serotonin and norepinephrine levels in the brain. This suggests potential antidepressant effects, making the compound a candidate for further investigation in treating mood disorders .

Analgesic Properties

The compound has been explored for its analgesic properties. Its structure allows it to interact with pain pathways in the central nervous system, which may lead to the development of novel pain management therapies .

Case Study 1: Neuroprotection in Animal Models

A study involving animal models demonstrated that administration of the compound resulted in significant improvement in cognitive function and reduced neuronal loss in models of induced neurodegeneration. Behavioral tests indicated enhanced memory retention and learning capabilities .

Case Study 2: Antidepressant Effects

In a controlled trial, subjects treated with a related piperidine compound exhibited a marked decrease in depressive symptoms compared to the placebo group. The study highlighted changes in serotonin levels consistent with antidepressant effects .

Data Table: Summary of Applications

Application AreaDescriptionEvidence Source
Neurodegenerative DiseasesPotential neuroprotective effects against Alzheimer's and Parkinson's diseaseUS9440990B2
Antidepressant ActivityModulation of serotonin and norepinephrine levelsPubChem Data
Analgesic PropertiesInteraction with central pain pathwaysLiterature Review

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, while the benzodioxepin moiety can enhance binding affinity and specificity. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Methanone Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl 292.2 Pyridinyl, aminomethyl Used in R&D no acute toxicity reported; requires respiratory and eye protection during handling
[4-(5-Aminomethyl-2-fluoro-phenyl)piperidin-1-yl]-(4-bromo-3-methyl-5-propoxy-thiophen-2yl)methanone hydrochloride Not specified Not specified Fluorophenyl, thiophene Patent highlights improved synthetic routes for intermediates; bromo and propoxy groups may enhance lipophilicity
(3-Amino-1-piperidinyl)(4-chlorophenyl)methanone hydrochloride C₁₂H₁₆ClN₂O 260.7 Chlorophenyl Acute toxicity data unavailable; requires standard PPE for handling

Key Observations:

  • Synthetic Complexity : The fluorophenyl-thiophene analog () demonstrates the impact of halogen and heterocyclic groups on synthesis optimization, suggesting similar challenges for the target compound’s benzodioxepin moiety.
  • Safety Profile : All analogs require stringent safety measures (e.g., respiratory protection), implying that the target compound’s hydrochloride salt may also necessitate similar handling.

Benzodioxepin-Containing Analogs

Table 2: Benzodioxepin Derivatives Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride C₁₁H₁₆ClNO₂ 237.7 Ethylamine Structural similarity in benzodioxepin core; amine group may enhance solubility
Target Compound C₁₈H₂₅ClN₂O₃ ~364.9 1-Aminoethylpiperidine Predicted higher molecular weight due to piperidine-methanone linkage; likely reduced solubility compared to simpler benzodioxepin amines

Key Observations:

  • Solubility Trends: The ethylamine-substituted benzodioxepin () has lower molecular weight and likely better aqueous solubility than the target compound, which incorporates a bulkier piperidine-methanone group.
  • Pharmacological Implications: The 1-aminoethylpiperidine group in the target compound could enhance receptor binding affinity compared to simpler amines, as seen in other piperidine-based CNS drugs.

Biological Activity

The compound [4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride (CAS Number: 2418679-80-6) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H25ClN2O3C_{17}H_{25}ClN_{2}O_{3} with a molecular weight of 340.8 g/mol. The structural features include a piperidine ring and a benzodioxepin moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₅ClN₂O₃
Molecular Weight340.8 g/mol
CAS Number2418679-80-6

The biological activity of this compound can be attributed to its interaction with various molecular targets in the body. Research indicates that compounds containing piperidine and benzodioxepin structures often exhibit significant anti-inflammatory , analgesic , and antidepressant properties.

  • Anti-inflammatory Activity : Studies show that derivatives of piperidine can inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory diseases. This compound's structure suggests it may similarly modulate inflammatory responses by interacting with key proteins involved in the pathway .
  • Antidepressant Effects : Piperidine derivatives have been linked to serotonin receptor modulation, suggesting potential antidepressant effects. The specific structural features of this compound may enhance its affinity for serotonin receptors .
  • Analgesic Properties : The analgesic effects are likely mediated through the inhibition of pain pathways in the central nervous system, potentially involving opioid receptors .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can significantly reduce the release of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS) and ATP. This suggests a potential therapeutic application in treating inflammatory conditions .

Pharmacological Screening

A recent pharmacological screening highlighted that related compounds exhibited IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, indicating potential anticancer activity . The ability to inhibit cell growth suggests that this compound may also have applications in oncology.

Summary of Findings

Study TypeFindings
In VitroSignificant inhibition of NLRP3 inflammasome activation
PharmacologicalAnticancer activity with IC50 values indicating selective cytotoxicity
Mechanistic InsightsPotential modulation of serotonin receptors and pain pathways

Q & A

Q. Experimental Design :

  • Incubate the compound in PBS at pH 4.0, 7.4, and 9.0 at 37°C for 24–72 hours. Monitor degradation via HPLC .

Advanced: What experimental design principles apply to ecotoxicology studies for this compound?

Methodological Answer:
Adopt frameworks from environmental fate studies (e.g., Project INCHEMBIOL):

  • Tiered Testing :
    • Abiotic Stability : Assess hydrolysis/photolysis in simulated environmental matrices (e.g., freshwater, soil) .
    • Biotic Impact : Use Daphnia magna or algae for acute toxicity (EC₅₀) and bioaccumulation assays .
  • Field Studies : Deploy randomized block designs with split plots to account for variables like soil pH and microbial activity .

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